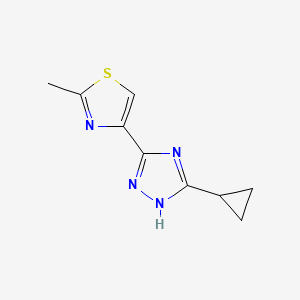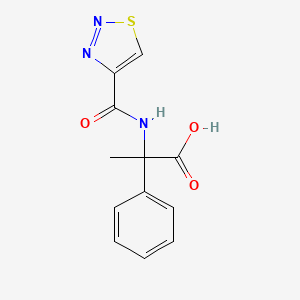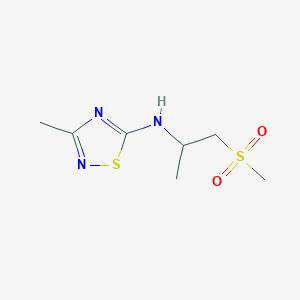![molecular formula C7H11N3O2S B7589736 2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid, commonly known as PTDA, is an organic compound with potential applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological systems. In
Wirkmechanismus
PTDA binds to the allosteric site of the N-methyl-D-aspartate (NMDA) receptor and enhances its activity. This leads to an increase in calcium influx into the cell, which triggers downstream signaling pathways involved in synaptic plasticity and neuronal survival. PTDA also activates the cysteine/glutamate antiporter system, which regulates the extracellular concentration of glutamate and protects against excitotoxicity.
Biochemical and Physiological Effects
PTDA has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory formation in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. PTDA has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
PTDA is a useful tool for studying the NMDA receptor and its role in synaptic plasticity and neuroprotection. Its allosteric binding site makes it a valuable alternative to other NMDA receptor modulators, such as glycine and D-serine. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the presence of other neurotransmitters and neuromodulators.
Zukünftige Richtungen
PTDA has the potential to be used in various areas of scientific research, such as drug discovery, neurodegenerative diseases, and cognitive disorders. Future studies could explore its effects on different types of neurons and brain regions, as well as its interactions with other neurotransmitter systems. PTDA could also be used as a tool for developing new drugs that target the NMDA receptor and its downstream signaling pathways.
Synthesemethoden
PTDA can be synthesized using a multistep process involving the reaction of 2-aminothiazole with isopropyl bromide and sodium hydride, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained through a purification process involving recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
PTDA has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to modulate the activity of glutamate receptors, which play a crucial role in synaptic plasticity and learning and memory processes. PTDA has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
Eigenschaften
IUPAC Name |
2-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(2)6-9-7(13-10-6)8-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWFQVLSONATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)

![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)



![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)
